HEX phosphoramidite, 6-isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le phosphoramidite HEX, isomère 6, est synthétisé par une série de réactions chimiques impliquant l'introduction d'hexachlorofluorescéine dans un groupe phosphoramidite. La synthèse implique généralement les étapes suivantes :

Réaction de couplage : L'hexachlorofluorescéine est couplée à un réactif phosphoramidite dans des conditions anhydres en utilisant un agent de couplage tel que le tétrazole.

Déprotection : Le composé résultant subit une déprotection dans des conditions standard avec de l'hydroxyde d'ammonium à 25 %.

Méthodes de production industrielle

La production industrielle de phosphoramidite HEX, isomère 6, suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité, y compris l'analyse par RMN et par HPLC-MS, pour garantir une pureté et une uniformité élevées .

Analyse Des Réactions Chimiques

Types de réactions

Le phosphoramidite HEX, isomère 6, subit principalement des réactions de substitution lors de la synthèse d'oligonucléotides marqués. Les principales réactions comprennent :

Réaction de couplage : Le groupe phosphoramidite réagit avec le groupe hydroxyle de l'oligonucléotide, formant une liaison triester de phosphite.

Oxydation : Le triester de phosphite est oxydé en triester de phosphate en utilisant un agent oxydant tel que l'iode.

Réactifs et conditions courantes

Agent de couplage : Tétrazole ou activateurs similaires.

Agent oxydant : Iode en présence d'eau et de pyridine.

Réactif de déprotection : Hydroxyde d'ammonium.

Principaux produits

Le principal produit formé par ces réactions est l'oligonucléotide marqué à la fluorescence, qui peut être utilisé dans diverses applications de biologie moléculaire .

Applications De Recherche Scientifique

Le phosphoramidite HEX, isomère 6, a un large éventail d'applications en recherche scientifique :

Biologie : Employé dans les dosages de PCR pour détecter et quantifier des séquences d'ADN spécifiques.

Médecine : Utilisé dans les tests diagnostiques pour identifier les mutations génétiques et les agents pathogènes.

Mécanisme d'action

Le mécanisme d'action du phosphoramidite HEX, isomère 6, implique son incorporation dans les oligonucléotides pendant la synthèse. Le composé sert d'étiquette fluorescente, émettant de la lumière lorsqu'il est excité par une longueur d'onde spécifique. Cette fluorescence permet la détection et la quantification des oligonucléotides marqués dans divers dosages . Les cibles moléculaires comprennent les séquences d'ADN, et les voies impliquées sont celles liées à l'hybridation et à l'amplification des acides nucléiques .

Mécanisme D'action

The mechanism of action of HEX phosphoramidite, 6-isomer, involves its incorporation into oligonucleotides during synthesis. The compound acts as a fluorescent label, emitting light when excited by a specific wavelength. This fluorescence allows for the detection and quantification of labeled oligonucleotides in various assays . The molecular targets include DNA sequences, and the pathways involved are those related to nucleic acid hybridization and amplification .

Comparaison Avec Des Composés Similaires

Le phosphoramidite HEX, isomère 6, est unique en raison de son spectre d'émission spécifique et de sa forte intensité de fluorescence. Des composés similaires comprennent :

Phosphoramidite de 6-carboxyfluorescéine (6-FAM) : Un autre dérivé de la fluorescéine ayant des propriétés spectrales différentes.

Phosphoramidite de tétrachlorofluorescéine (TET) : Un composé apparenté avec des caractéristiques d'émission distinctes.

Phosphoramidite VIC : Un colorant xanténique asymétrique ayant des propriétés spectrales similaires à celles du HEX.

Le phosphoramidite HEX, isomère 6, se distingue par sa grande efficacité dans le marquage des oligonucléotides et sa compatibilité avec divers systèmes de détection .

Activité Biologique

HEX phosphoramidite, particularly the 6-isomer, is a derivative of hexachlorofluorescein and plays a significant role in molecular biology, especially in the synthesis of fluorescent-labeled oligonucleotides. This compound is primarily utilized for its fluorescence properties, which are essential in various biological assays and diagnostic techniques.

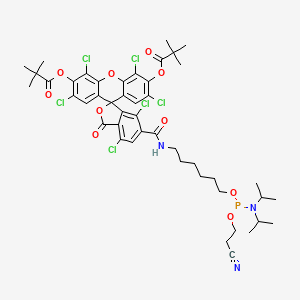

- Molecular Formula : C46H52N3Cl6O10P

- Molecular Weight : Approximately 1050.61 g/mol

- Absorption Maximum : 533 nm

- Emission Maximum : 549 nm

These properties place HEX phosphoramidite within the yellow spectrum range, making it suitable for applications requiring high sensitivity and specificity.

Applications in Molecular Biology

HEX phosphoramidite is predominantly used in the following applications:

- Oligonucleotide Synthesis : It allows for the incorporation of fluorescent labels into nucleic acid sequences, enhancing the visualization of these sequences during various assays.

- Real-Time Monitoring : The strong fluorescence enables real-time monitoring of hybridization events in techniques such as:

- Quantitative Polymerase Chain Reaction (qPCR)

- Fluorescence In Situ Hybridization (FISH)

- Molecular Beacon assays

The stability of HEX phosphoramidite under physiological conditions further enhances its applicability in biological research and diagnostics .

Interaction Studies

Research indicates that oligonucleotides labeled with HEX exhibit strong hybridization signals, making them highly effective for applications requiring precise detection. The binding affinity of HEX-labeled probes with complementary nucleic acid sequences has been a focal point in studies assessing their performance under varying environmental conditions, such as pH and ionic strength. These factors significantly influence fluorescence intensity and stability during hybridization assays .

Comparative Analysis with Similar Compounds

HEX phosphoramidite stands out among other fluorescent dyes due to its enhanced stability and superior fluorescence properties. Below is a comparison table highlighting key features of HEX phosphoramidite and related compounds:

| Compound Name | Structure Type | Emission Maximum | Stability |

|---|---|---|---|

| HEX Phosphoramidite | Fluorescent dye | 549 nm | High stability under basic conditions |

| Fluorescein | Fluorescent dye | 520 nm | Less stable than HEX |

| 6-Carboxyfluorescein | Fluorescent dye | Not specified | Lacks chlorination |

| Cy3 Phosphoramidite | Fluorescent dye | 570 nm | Comparable stability |

| 6-FAM (6-Carboxyfluorescein) | Fluorescent dye | 518 nm | Commonly used for labeling |

Case Studies and Research Findings

- Fluorescent Labeling in qPCR : A study demonstrated that HEX-labeled primers provided significant improvements in the sensitivity of qPCR assays, allowing for the detection of low-abundance targets with high specificity .

- Hybridization Probes : In FISH applications, HEX phosphoramidite was shown to enhance signal clarity compared to traditional labels, facilitating the visualization of nucleic acids within cellular contexts.

- Environmental Stability Tests : Research explored how variations in pH and ionic strength affected the performance of HEX-labeled probes, concluding that optimal conditions could be established to maximize fluorescence intensity during hybridization.

Propriétés

Numéro CAS |

1360547-55-2 |

|---|---|

Formule moléculaire |

C46H52Cl6N3O10P |

Poids moléculaire |

1050.6 g/mol |

Nom IUPAC |

[2',4,4',5',7,7'-hexachloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C46H52Cl6N3O10P/c1-23(2)55(24(3)4)66(61-19-15-16-53)60-18-14-12-11-13-17-54-40(56)25-20-28(47)31-32(33(25)50)46(65-41(31)57)26-21-29(48)38(63-42(58)44(5,6)7)34(51)36(26)62-37-27(46)22-30(49)39(35(37)52)64-43(59)45(8,9)10/h20-24H,11-15,17-19H2,1-10H3,(H,54,56) |

Clé InChI |

RDZTYXJTMDFAOO-UHFFFAOYSA-N |

SMILES canonique |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC(=C2C(=C1Cl)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Cl)OC(=O)C(C)(C)C)Cl)Cl)OC(=O)C(C)(C)C)Cl)OC2=O)Cl)OCCC#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.